Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide
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Overview
Description
Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide is a chemical compound with a complex structure that includes a pyridine ring and a phenylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide typically involves the reaction of pyridine derivatives with phenylcyclohexyl bromide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with similar structures, such as 2,6-dimethylpyridine or 3,5-dimethylpyridine, share some chemical properties but differ in their biological activities.
Phenylcyclohexyl derivatives: Compounds like 1-phenylcyclohexanol or 1-phenylcyclohexanone have similar structural features but may have different reactivity and applications.
Uniqueness
Pyridine, 1,2,5,6-tetrahydro-1-(1-phenylcyclohexyl)-, hydrobromide is unique due to its specific combination of a pyridine ring and a phenylcyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
102206-75-7 |
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Molecular Formula |
C17H24BrN |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
1-(1-phenylcyclohexyl)-3,6-dihydro-2H-pyridine;hydrobromide |
InChI |
InChI=1S/C17H23N.BrH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,3-5,8,10-11H,2,6-7,9,12-15H2;1H |
InChI Key |
RBBKURBPCKRHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC=CC3.Br |
Origin of Product |
United States |
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